molecular formula C7H13NO2 B1594440 1-(4-Morpholinyl)-1-propanone CAS No. 30668-14-5

1-(4-Morpholinyl)-1-propanone

Cat. No. B1594440
CAS RN: 30668-14-5
M. Wt: 143.18 g/mol
InChI Key: DLEWDCPFCNLJEY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Morpholinyl)-1-propanone” are not explicitly provided in the searched resources .

Scientific Research Applications

Photophysics and Photochemistry

  • Photochemistry and Photophysics : The compound 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone (TPMK), a derivative of 1-(4-Morpholinyl)-1-propanone, has been investigated for its photochemical and photophysical properties. Studies involving absorption spectroscopy, phosphorescence, and time-resolved absorption spectroscopy have been conducted. These studies contribute to understanding the excited state processes and solvent effects on these states, which are crucial for applications in photochemistry and photophysics (Morlet‐Savary et al., 2008).

Synthesis and Chemical Properties

  • Synthetic Applications : The compound has been utilized in the synthesis of various morpholine derivatives. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride and 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and 2-bromo-1-(2-fluorophenyl)-1-propanone, respectively, illustrates its role in producing complex chemical structures. These synthetic routes are noted for their ease of operation, short reaction times, and high yields (Tan Bin, 2011; 2010).

  • Enantioselective Reduction Studies : A study using Density Functional Theory (DFT) explored the enantioselective reduction of 3-morpholin-4-yl-1-phenyl-1-propanone. This research provides insights into the molecular species involved in the reaction and the micro-process of this reaction, which are significant for understanding the stereochemical aspects of chemical synthesis (F. Jian, 2005).

  • Role in Antidepressant Synthesis : The compound has been used in the synthesis of antidepressants. For example, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from a similar ketone, showed potential for further investigation in antidepressant activity (Tao Yuan, 2012).

Other Applications

  • Thermodynamic and Volumetric Properties : Research on morpholine, including its derivatives, has implications in process industries and pharmaceutical applications. Studies on thermodynamic properties like excess molar volume and molar refractivity of morpholine mixtures have applications in understanding solvent recovery processes and drug formulation (A. Kumari et al., 2017).

  • crucial for developing therapeutic agents for diseases involving cholinesterase enzymes (Dafforn et al., 1982).

properties

IUPAC Name

1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(9)8-3-5-10-6-4-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEWDCPFCNLJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279961
Record name 4-Propionylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Morpholinyl)-1-propanone

CAS RN

30668-14-5
Record name NSC14835
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Propionylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Morpholinyl)-1-propanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
TD Levan, JW Bloom, DG Adams, JL Hensel… - Molecular …, 1998 - ASPET
Platelet-activating factor (PAF) has been implicated in the pathogenesis of allergic and inflammatory events in the airway. In the present study, we sought to determine if PAF receptors …
Number of citations: 17 molpharm.aspetjournals.org
JP de la Cruz, A Moreno, MI Ruiz-Ruiz… - European journal of …, 1998 - Elsevier
Specific antagonists of platelet-activating factor (PAF) receptors inhibit platelet aggregation and thromboxane synthesis. These two processes have been implicated in the course of …
Number of citations: 18 www.sciencedirect.com
M Lohmeyer, P Workman - Biochemical pharmacology, 1992 - Elsevier
SRI 62-834 ([tetrahydro-2-(octadecycloxy)methylfuran-2-yl]methoxylphosphocholine; CRC 86-05; NSC 614383) is a cyclic antitumour ether lipid (AEL) with a novel, but ill-defined, …
Number of citations: 14 www.sciencedirect.com
M Lohmeyer, L McNaughton, SP Hunt… - Biochemical …, 1994 - Elsevier
We examined the ability of platelet-activating factor (PAF) and its lyso derivative (lyso-PAF) to elicit increases in intracellular free calcium concentration ([Ca 2+ ] i ) in HT29 human colon …
Number of citations: 8 www.sciencedirect.com
H Komatsu, M Amano, K Chiba, T Okumoto - Environmental Toxicology and …, 1996 - Elsevier
Y-24180 (4-(2-chlorophenyl)-2-[2-(4-isobutylphenyl)ethyl]-6,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]-diazepine), an antagonist of platelet-activating factor (PAF), has been …
Number of citations: 1 www.sciencedirect.com
SPH Alexander, A Mathie… - British Journal of …, 2006 - search.proquest.com
Alexander et al Platelet-activating factor S67Platelet-activating factorOverview: Platelet-activating factor (PAF, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a biologically active …
Number of citations: 0 search.proquest.com
JCS Pinto, G Remacle-Volon, CAM Sampaio… - European journal of …, 1995 - Elsevier
Collagenase (100 μg) induced a large plasma extravasation, during the first 15 min after its injection in rat paw, associated with the rapid development of oedema which subsided after 6 …
Number of citations: 26 www.sciencedirect.com
C Lohde, T Bahr, D Labes, R Grupe - Arzneimittel-forschung, 1992 - europepmc.org
The phospholipase (PL) A2 inhibitor p-bromophenacyl bromide (p-BPB), the antagonists of the platelet activating factor (PAF) 3-(4-(2-chlorophenyl)-9-methyl-6H-thieno (3, 2-f)-(1, 2, 4) …
Number of citations: 3 europepmc.org
C Dive, JV Watson, P Workman - Cancer research, 1991 - AACR
(+/-)-2-{{Hydroxy[tetrahydro-2-(octadecyloxy)methylfuran-2-yl]methoxyl}}phosphinyloxy-N,N,N-trimethylethaniminium hydroxide, inner salt (SRI 62-834) is a tetrahydrofuran analogue of …
Number of citations: 28 aacrjournals.org
JM Sanwick, RE Talaat, FB Kuzan, FT Geissler… - Archives of biochemistry …, 1992 - Elsevier
Recent data indicate that human spermatozoa produce platelet-activating factor as determined by the rabbit platelet [ 3 H]serotonin release bioassay. In this report, we examined by fast …
Number of citations: 18 www.sciencedirect.com

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